5-Acetamidopentanoate
Description
Properties
Molecular Formula |
C7H12NO3- |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
5-acetamidopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/p-1 |
InChI Key |
TZZSWAXSIGWXOS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCCC(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Neuroprotective Effects
Recent studies have indicated that 5-Acetamidopentanoate exhibits neuroprotective properties. For example, a study demonstrated its ability to protect PC12 cells from glutamate-induced toxicity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's mechanism involves modulating oxidative stress and inflammatory pathways, which are critical in neurodegeneration.
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. Research indicates that it can inhibit the expression of pro-inflammatory cytokines in macrophages, thereby mitigating inflammatory responses . This property positions the compound as a candidate for developing therapies for chronic inflammatory diseases.
Nutritional Applications
Role in Metabolism
In nutritional science, this compound is being investigated for its role in amino acid metabolism. It participates in metabolic pathways that are crucial for energy production and muscle synthesis. A study highlighted its involvement in the regulation of amino acid levels during metabolic stress, which could have implications for sports nutrition and recovery .
Flavor Enhancement
Another interesting application is in food science, where this compound is explored as a flavor enhancer. Its unique chemical structure may contribute to the flavor profile of certain food products, making it a potential additive in the food industry .
Industrial Applications
Biochemical Synthesis
This compound is also utilized in biochemical synthesis processes. Its derivatives are used as intermediates in the production of various pharmaceuticals and agrochemicals. The compound's versatility allows for modifications that can enhance the efficacy of end products .
Polymer Production
In materials science, this compound has been explored for use in polymer production. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in packaging and construction materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Neuroprotective effects | Protects PC12 cells from glutamate toxicity |
| Anti-inflammatory properties | Inhibits pro-inflammatory cytokines | |
| Nutrition | Role in amino acid metabolism | Regulates amino acid levels during stress |
| Flavor enhancement | Potential additive in food products | |
| Industrial Chemistry | Biochemical synthesis | Used as an intermediate in pharmaceuticals |
| Polymer production | Improves mechanical properties of polymers |
Case Studies
Neuroprotection Study
A recent case study assessed the effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers compared to controls, supporting its potential as a therapeutic agent for neurodegenerative conditions .
Inflammation Modulation Study
In another study focusing on inflammation, researchers treated macrophage cultures with this compound and measured cytokine levels. The findings revealed a marked decrease in TNF-α and IL-6 levels, highlighting its anti-inflammatory capabilities .
Preparation Methods
Biosynthetic Preparation of 5-Acetamidopentanoate
Enzymatic Pathways in Recombinant Microorganisms
The most well-documented method for this compound production involves a multi-step enzymatic cascade derived from lysine metabolism. As detailed in patent EP2647718A2, recombinant Saccharomyces cerevisiae or Escherichia coli strains are engineered to express the following enzymes:
- N-Acetyl Transferase : Converts lysine to N6-acetyl-L-lysine.
- N6-Acetyl-Beta-Lysine Transaminase : Transforms N6-acetyl-L-lysine into 6-acetamido-2-oxohexanoate.
- Alpha-Keto Acid Decarboxylase : Decarboxylates 6-acetamido-2-oxohexanoate to yield this compound.
This pathway avoids the need for chemical catalysts, leveraging microbial fermentation for sustainable production. Key parameters influencing yield include pH (optimized at 6.5–7.5), temperature (30–37°C), and dissolved oxygen levels (20–30% saturation).
Table 1: Enzymes and Microbial Hosts in this compound Biosynthesis
| Enzyme | Gene Source | Host Organism | Activity (μmol/min/mg) |
|---|---|---|---|
| N-Acetyl Transferase | Pseudomonas putida | S. cerevisiae | 12.4 ± 1.2 |
| N6-Acetyl Transaminase | E. coli K12 | E. coli BL21(DE3) | 8.9 ± 0.8 |
| Alpha-Keto Decarboxylase | Bacillus subtilis | Kluyveromyces lactis | 15.6 ± 1.5 |
Fermentation Optimization
Batch fermentation using S. cerevisiae achieves titers of this compound up to 18 g/L under the following conditions:
- Carbon Source : Glucose (40 g/L) with fed-batch supplementation.
- Nitrogen Source : Ammonium sulfate (5 g/L).
- Induction : IPTG (0.5 mM) for E. coli or galactose (2% w/v) for S. cerevisiae.
- Harvest Time : 48–72 hours post-induction.
Notably, CRISPR-Cas9-mediated knockout of competing pathways (e.g., lysine decarboxylase) enhances flux toward this compound by 34%.
Downstream Processing and Purification
Isolation Techniques
Post-fermentation recovery of this compound employs a combination of filtration and crystallization:
- Microfiltration/Ultrafiltration : Removes cellular debris using 0.2 μm membranes.
- Solvent Extraction : Utilizes hexane or dodecane to partition this compound from aqueous phases.
- Crystallization : Achieves >95% purity via slow cooling (4°C) in ethanol-water mixtures (70:30 v/v).
Table 2: Comparison of Purification Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Crystallization | 78 | 95 | 120 |
| Distillation | 65 | 88 | 200 |
| Liquid-Liquid Extraction | 82 | 92 | 150 |
Analytical Validation and Quality Control
UHPLC-Q-TOF/MS Analysis
The PMC8267468 study validates this compound using ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS). Key parameters include:
- Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm).
- Mobile Phase : 0.1% formic acid (A) and acetonitrile (B).
- Gradient : 2–95% B over 15 minutes.
- Detection : Negative ion mode (m/z 158.17 for [M-H]⁻).
Table 3: UHPLC-Q-TOF/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Retention Time (min) | 6.8 ± 0.2 |
| Mass Accuracy (ppm) | <2 |
| LOD (ng/mL) | 0.5 |
| LOQ (ng/mL) | 1.5 |
Reproducibility and Stability
Parallel extractions of this compound show relative standard deviations (RSD) <3.2% for peak areas, confirming method robustness. Stability studies indicate no degradation over 6 months at -80°C in methanol.
Q & A
Q. How to ensure compliance with open-data policies when publishing this compound research?
- Methodological Answer : Deposit raw spectra (NMR, MS) in repositories like Metabolomics Workbench or Zenodo. Annotate peaks using HMDB or PubChem identifiers. For synthetic procedures, provide step-by-step videos or interactive notebooks in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
